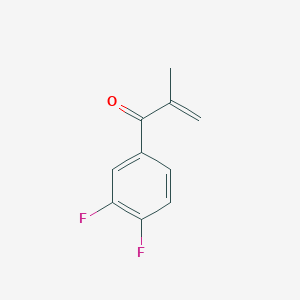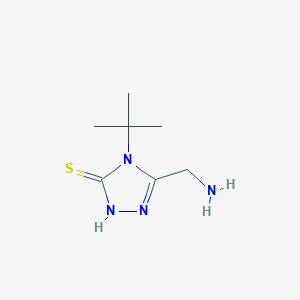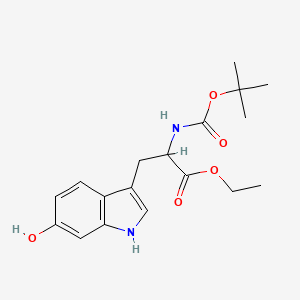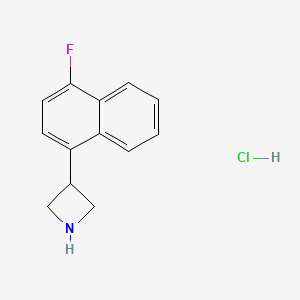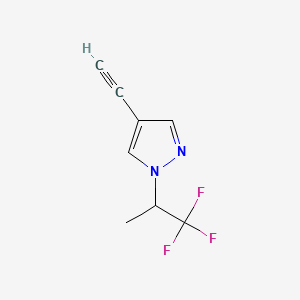
4-(tert-Butyl)-2-methoxy-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-methoxy-6-methylphenol is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(tert-Butyl)-2-methoxy-6-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with isobutene in the presence of a strong acid, such as sulfuric acid, to form 4-(tert-Butyl)phenol.
Methoxylation: The 4-(tert-Butyl)phenol is then reacted with methanol in the presence of a catalyst to introduce the methoxy group at the ortho position.
Methylation: Finally, the compound undergoes methylation using a methylating agent like methyl iodide to introduce the methyl group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-methoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl, methoxy, or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-methoxy-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and shelf life.
Mecanismo De Acción
The antioxidant properties of 4-(tert-Butyl)-2-methoxy-6-methylphenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound stabilizes free radicals by forming a resonance-stabilized phenoxyl radical, thereby preventing further oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications in preventing oxidative degradation.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation and industrial applications.
4-tert-Butylcatechol: Used as a stabilizer and antioxidant in various industrial processes.
Uniqueness
4-(tert-Butyl)-2-methoxy-6-methylphenol is unique due to its specific combination of functional groups, which confer distinct antioxidant properties. The presence of the tert-butyl group enhances its stability, while the methoxy and methyl groups contribute to its reactivity and effectiveness as an antioxidant.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-tert-butyl-2-methoxy-6-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-6-9(12(2,3)4)7-10(14-5)11(8)13/h6-7,13H,1-5H3 |
Clave InChI |
MKHJOAUCRPBIKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)


![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
